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Introduction
Bombinin H7 is a member of the bombinin H family of antimicrobial peptides, originally

isolated from the skin secretions of the Bombina genus of fire-bellied toads. Unlike other

bombinin peptides, the "H" designation signifies a higher degree of hydrophobicity and,

consequently, a pronounced hemolytic activity. This characteristic is of significant interest to

researchers studying peptide-membrane interactions, cytolytic mechanisms, and the

development of novel therapeutic agents where cytotoxicity is a critical consideration.

Understanding the hemolytic potential of Bombinin H7 is crucial for evaluating its safety profile

and potential applications.

These application notes provide a detailed protocol for determining the hemolytic activity of

Bombinin H7 and present quantitative data on its effects on erythrocytes.

Principle of the Hemolytic Assay
The hemolytic assay is a colorimetric method used to quantify the lysis of red blood cells

(erythrocytes) induced by a test substance. When the erythrocyte membrane is compromised,

hemoglobin is released into the surrounding medium. The amount of released hemoglobin can

be measured spectrophotometrically by its absorbance at a specific wavelength (typically 540

nm). The percentage of hemolysis is calculated by comparing the absorbance of the
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hemoglobin released by the test sample to the absorbance of a positive control (100%

hemolysis) and a negative control (spontaneous hemolysis).

Data Presentation
The hemolytic activity of Bombinin H7 and its related peptide, Bombinin H6, was investigated

against human erythrocytes. The following table summarizes the percentage of hemolysis

observed at various peptide concentrations.

Peptide Concentration
(µM)

Bombinin H6 (%
Hemolysis)

Bombinin H7 (%
Hemolysis)

12.5 20 15

25 40 30

50 70 60

100 90 85

150 100 100

Data presented is based on the findings reported by Mangoni ML, et al. in Peptides (2000).[1]

Experimental Protocol
This protocol is adapted from the methodology described for the characterization of bombinin H

peptides.[1]

Materials
Bombinin H7 peptide (synthetic, high purity)

Human red blood cells (hRBCs) from healthy donors

Phosphate-buffered saline (PBS), pH 7.4

Triton X-100 (1% v/v in PBS)

Microcentrifuge tubes
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96-well microtiter plates (flat-bottom)

Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Incubator (37°C)

Centrifuge

Preparation of Reagents
Bombinin H7 Stock Solution: Prepare a stock solution of Bombinin H7 in PBS at a

concentration of 1 mg/mL. Further dilutions should be made in PBS to achieve the desired

final concentrations for the assay.

Erythrocyte Suspension: a. Collect fresh human blood in tubes containing an anticoagulant

(e.g., EDTA). b. Centrifuge the blood at 800 x g for 10 minutes at 4°C to pellet the

erythrocytes. c. Carefully remove and discard the supernatant (plasma and buffy coat). d.

Wash the erythrocyte pellet by resuspending it in 3-5 volumes of cold PBS and centrifuging

at 800 x g for 10 minutes at 4°C. Repeat this washing step two more times. e. After the final

wash, resuspend the packed erythrocytes in PBS to obtain a 2% (v/v) erythrocyte

suspension.

Assay Procedure
Prepare Assay Plate:

Add 50 µL of PBS to the wells designated as the negative control (0% hemolysis).

Add 50 µL of 1% Triton X-100 to the wells designated as the positive control (100%

hemolysis).

Add 50 µL of the various dilutions of Bombinin H7 peptide solution to the experimental

wells in triplicate.

Add Erythrocyte Suspension: Add 50 µL of the 2% erythrocyte suspension to all wells

(negative control, positive control, and experimental). The final volume in each well will be

100 µL.
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Incubation: Incubate the microtiter plate at 37°C for 1 hour.

Centrifugation: After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the

intact erythrocytes and cell debris.

Measure Absorbance: Carefully transfer 75 µL of the supernatant from each well to a new

flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm using a

microplate reader.

Calculation of Hemolysis Percentage
Calculate the percentage of hemolysis for each Bombinin H7 concentration using the following

formula:

% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative

control)] x 100

Where:

Abssample is the absorbance of the wells containing the Bombinin H7 peptide.

Absnegative control is the absorbance of the wells containing only PBS and erythrocytes.

Abspositive control is the absorbance of the wells containing Triton X-100 and erythrocytes.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b12370132?utm_src=pdf-body
https://www.benchchem.com/product/b12370132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Analysis

Prepare 2% Erythrocyte
Suspension

Add Erythrocyte Suspension
to all wells

Prepare Bombinin H7
Serial Dilutions

Set up 96-well plate:
- Negative Control (PBS)

- Positive Control (Triton X-100)
- Bombinin H7 Samples

Incubate at 37°C
for 1 hour

Centrifuge plate at 1000 x g
for 10 minutes

Transfer Supernatant
to new plate

Measure Absorbance
at 540 nm

Calculate % Hemolysis

Click to download full resolution via product page

Caption: Workflow of the Bombinin H7 hemolytic assay.
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Signaling Pathway and Mechanism of Action
The hemolytic activity of Bombinin H7 is attributed to its ability to interact with and disrupt the

erythrocyte cell membrane. As an amphipathic alpha-helical peptide, Bombinin H7 is thought

to act via a "carpet" or "toroidal pore" mechanism. In the "carpet" model, the peptides

accumulate on the surface of the membrane, disrupting the lipid bilayer and leading to

micellization and cell lysis. In the "toroidal pore" model, the peptides insert into the membrane,

inducing the lipids to bend and form a pore, with the peptide helices lining the pore. This

disruption of the membrane integrity leads to the leakage of intracellular contents, including

hemoglobin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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